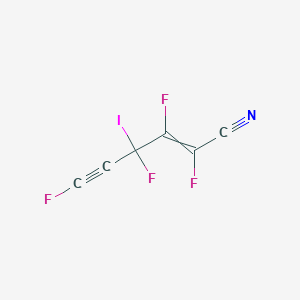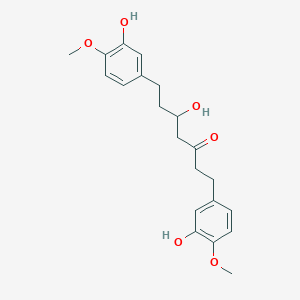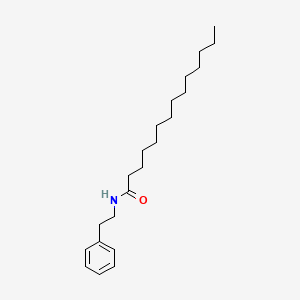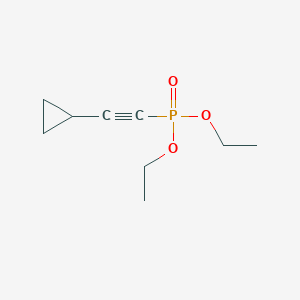
1-(4-Chlorophenyl)-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methoxynaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-methoxynaphthalene typically involves the reaction of 4-chlorobenzyl chloride with 2-methoxynaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives with reduced aromaticity.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-2-naphthol
- 1-(4-Chlorophenyl)-2-aminonaphthalene
- 1-(4-Chlorophenyl)-2-hydroxynaphthalene
Uniqueness
1-(4-Chlorophenyl)-2-methoxynaphthalene is unique due to the presence of both a chlorophenyl group and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
922511-74-8 |
|---|---|
Formule moléculaire |
C17H13ClO |
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(18)10-7-13/h2-11H,1H3 |
Clé InChI |
ZSWIKPAHWKOQSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)



![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)



![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
